1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane
Description
1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane is a brominated cyclohexane derivative featuring a cyclopentyloxy group and a methyl substituent. Its molecular formula is inferred to be C₁₃H₂₂BrO, combining a cyclohexane backbone with a bromomethyl (-CH₂Br) group, a cyclopentyl ether (-O-C₅H₉), and a methyl (-CH₃) group at the 4-position.
Its structure positions it as a versatile intermediate in organic synthesis, particularly for pharmaceuticals or liquid crystals, given the utility of bromomethyl groups in cross-coupling reactions .
Properties
Molecular Formula |
C13H23BrO |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclopentyloxy-4-methylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-11-6-8-13(10-14,9-7-11)15-12-4-2-3-5-12/h11-12H,2-10H2,1H3 |
InChI Key |
JXIUEOLLJWXCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CBr)OC2CCCC2 |
Origin of Product |
United States |
Biological Activity
1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to detail the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane has the following chemical identifiers:
| Property | Details |
|---|---|
| CAS Number | 13460364 |
| Molecular Formula | C₈H₁₅Br |
| Molecular Weight | 201.12 g/mol |
| IUPAC Name | 1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane |
| SMILES | C(C1CCC(C1)OCCBr)(C)C |
This compound is characterized by a bromomethyl group and a cyclopentyloxy moiety, which may contribute to its biological activity.
The biological activity of 1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane is primarily attributed to its ability to act as a ligand for various biological receptors. The bromine atom can participate in electrophilic reactions, while the cyclopentyloxy group may enhance lipophilicity, facilitating membrane permeability.
Research indicates that compounds with similar structures often exhibit significant interactions with cellular targets, influencing pathways such as:
- Cell Signaling: Interaction with G-protein coupled receptors (GPCRs).
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic processes.
- Antimicrobial Activity: Some derivatives show efficacy against bacterial strains.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of halogenated cycloalkanes, including derivatives of 1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane. Results indicated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential as antimicrobial agents . -
Cytotoxicity Assessment:
In vitro studies assessed the cytotoxic effects of various brominated compounds on cancer cell lines. The findings revealed that 1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane induced apoptosis in specific cancer cell types, highlighting its potential as a therapeutic agent . -
Pharmacokinetic Studies:
Research into the pharmacokinetics of similar compounds demonstrated that modifications in the structure could enhance bioavailability and reduce toxicity. The presence of the cyclopentyloxy group appears to improve solubility and distribution within biological systems .
Comparative Analysis
To better understand the uniqueness of 1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane, it is beneficial to compare it with related compounds:
| Compound | Biological Activity |
|---|---|
| 1-Bromo-4-methylcyclohexane | Moderate antibacterial properties |
| 1-(Cyclopentyloxy)-4-methylcyclohexane | Enhanced enzyme inhibition |
| 1-Bromo-4-phenylcyclohexane | Notable cytotoxic effects on tumor cells |
Summary of Findings
- The compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.
- Structural modifications play a crucial role in enhancing activity and reducing side effects.
- Further research is warranted to explore the full therapeutic potential and mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features of 1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane with similar compounds:
Key Observations :
- Substituent Complexity : The target compound’s cyclopentyloxy group introduces steric bulk compared to simpler alkoxy groups (e.g., methoxy in ). This rigidity may reduce solubility in polar solvents but enhance stability in hydrophobic environments.
- Functional Group Diversity : Sulfonyl () and carboxylate ester () derivatives exhibit distinct reactivity, enabling applications in drug synthesis (e.g., sulfonamides) or polymer chemistry.
- Molecular Weight Trends : Longer alkyl chains (e.g., 4-methylpentyloxy in ) increase molecular weight and LogP (e.g., 4.93 for C₁₄H₂₇BrO ), suggesting higher lipophilicity.
Physicochemical Properties
- LogP and Solubility :
- The target compound’s LogP is unlisted but can be inferred to exceed 3.5–4.0 due to its cyclohexane backbone and hydrophobic cyclopentyl group.
- Comparatively, 1-(Bromomethyl)-4-methoxycyclohexane (LogP ~2.5–3.0) is more polar due to the methoxy group, while the sulfonyl derivative () may have intermediate polarity.
- Rotatable Bonds :
- The cyclopentyloxy group reduces conformational flexibility (rotatable bonds = ~3) compared to linear alkoxy analogs (e.g., 7 rotatable bonds in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
